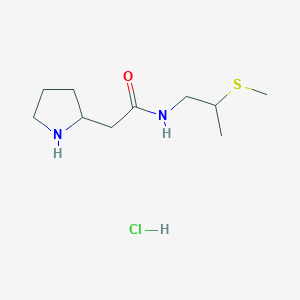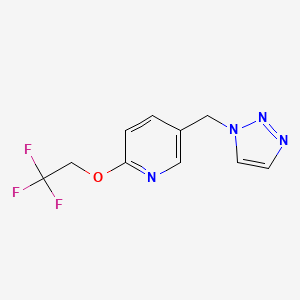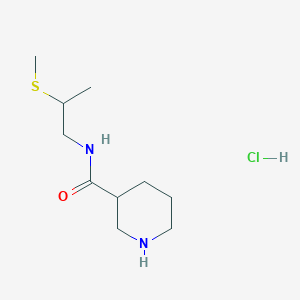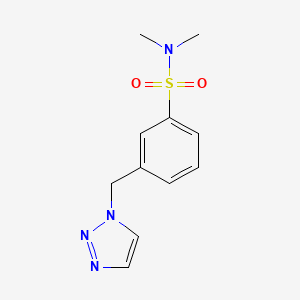
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride, also known as SMM-189, is a small molecule that has been studied for its potential therapeutic effects. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
作用機序
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride is a selective inhibitor of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The Wnt signaling pathway is dysregulated in many diseases, including cancer and Alzheimer's disease. N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride inhibits the activity of the Wnt signaling pathway by targeting the protein Dishevelled, which is a key component of the pathway.
Biochemical and Physiological Effects
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to have a variety of biochemical and physiological effects. In cancer research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In diabetes research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve glucose tolerance, insulin sensitivity, and pancreatic beta cell function. In Alzheimer's disease research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve cognitive function, reduce amyloid-beta levels, and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of using N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research on N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride. One area of interest is the development of more potent inhibitors of the Wnt signaling pathway. Another area of interest is the investigation of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride and its potential therapeutic effects in other diseases.
合成法
The synthesis of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride involves several steps. The first step is the synthesis of 2-methylsulfanylpropylamine, which is then reacted with pyrrolidine-2-carboxylic acid to form the intermediate product. The final step involves the acetylation of the intermediate product with acetic anhydride to yield N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride hydrochloride.
科学的研究の応用
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been found to improve cognitive function and reduce amyloid-beta levels.
特性
IUPAC Name |
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.ClH/c1-8(14-2)7-12-10(13)6-9-4-3-5-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETBYDGEBKGUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CCCN1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)

![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)


![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)